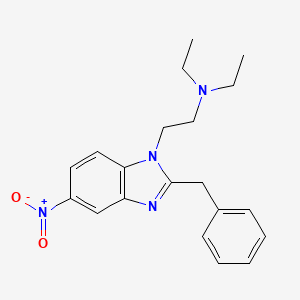
Nitazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitazene is a synthetic opioid belonging to the 2-benzyl benzimidazole class. Initially developed in the 1950s as a potential analgesic, it was never approved for medical use due to its high potency and associated risks. This compound has recently re-emerged in illegal drug markets, posing significant public health concerns due to its potency, which can be hundreds of times greater than morphine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitazene involves the formation of the benzimidazole core structure, followed by the introduction of the benzyl group. The process typically includes:
Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process would involve:
Bulk Synthesis of Benzimidazole Core: Using large reactors and controlled conditions to ensure consistent quality.
Scale-Up of Friedel-Crafts Alkylation:
Analyse Chemischer Reaktionen
Types of Reactions: Nitazene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less potent than the parent compound.
Reduction: Reduction reactions can modify the nitro group on the benzimidazole ring, affecting the compound’s potency.
Substitution: Various substituents can be introduced to the benzimidazole ring, altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various this compound analogs, each with distinct pharmacological profiles. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Nitazene and its analogs have several scientific research applications:
Chemistry: Used as reference standards in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studied for their interactions with opioid receptors to understand the structure-activity relationship.
Medicine: Investigated for potential therapeutic uses, although their high potency and risk of overdose limit their clinical applications.
Industry: Employed in forensic toxicology to identify and quantify synthetic opioids in biological samples.
Wirkmechanismus
Nitazene exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding inhibits the release of neurotransmitters, leading to pain relief and euphoria. The high lipophilicity of this compound allows it to rapidly cross the blood-brain barrier, resulting in potent effects at low doses .
Vergleich Mit ähnlichen Verbindungen
- Isotonitazene
- Metothis compound
- Protothis compound
- Etothis compound
Comparison: this compound is unique due to its specific structural features, such as the 2-benzyl benzimidazole core and the nitro group on the benzimidazole ring. These features contribute to its high potency and distinct pharmacological profile compared to other synthetic opioids like fentanyl. While all this compound analogs bind to the mu-opioid receptor, their potency and duration of action can vary significantly .
Eigenschaften
Molekularformel |
C20H24N4O2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-(2-benzyl-5-nitrobenzimidazol-1-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H24N4O2/c1-3-22(4-2)12-13-23-19-11-10-17(24(25)26)15-18(19)21-20(23)14-16-8-6-5-7-9-16/h5-11,15H,3-4,12-14H2,1-2H3 |
InChI-Schlüssel |
BZQKWBWRXLMPAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















